molecular formula C18H29NO3S B12118465 {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine

Cat. No.: B12118465
M. Wt: 339.5 g/mol
InChI Key: JOACTTDMLJGZNA-UHFFFAOYSA-N
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Description

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is a complex organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with ethoxy and methylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride intermediate. This intermediate is then reacted with 2-methylcyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic and aliphatic components of the molecule contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[4-Methoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
  • {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
  • {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-ethylcyclohexyl)amine

Uniqueness

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the 2-methylcyclohexylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-ethoxy-N-(2-methylcyclohexyl)-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-5-22-18-11-10-15(12-16(18)13(2)3)23(20,21)19-17-9-7-6-8-14(17)4/h10-14,17,19H,5-9H2,1-4H3

InChI Key

JOACTTDMLJGZNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C(C)C

Origin of Product

United States

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